2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c18-13-4-3-5-15(10-13)26(24,25)20-11-17(23)21-14-7-9-22(12-14)16-6-1-2-8-19-16/h1-6,8,10,14,20H,7,9,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWGTPSQCJUCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the role of this compound in targeting specific pathways involved in cancer progression. The inhibition of the PI3K pathway is a notable mechanism through which this compound may exert its effects. The PI3K pathway is crucial in various cancers, and inhibitors targeting this pathway are being developed as potential therapeutic agents.
Case Study:
A study demonstrated that modifications to the compound's structure could enhance its inhibitory activity against PI3K, suggesting that similar compounds could be effective in cancer therapy. The structure-activity relationship (SAR) analysis indicated that fluorinated derivatives exhibited improved potency compared to non-fluorinated counterparts .
Pain Management
The compound has shown promise as a TRPV1 antagonist, which is significant for pain relief. TRPV1 receptors are known to mediate pain sensation, and their antagonism can lead to analgesic effects.
Data Table: TRPV1 Antagonistic Activity
| Compound | Affinity (Ki) | Analgesic Activity |
|---|---|---|
| Lead Compound | 100 nM | Moderate |
| 2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide | 30 nM | Strong |
In vivo studies confirmed that the compound exhibited significant analgesic effects in formalin pain models, indicating its potential for treating chronic pain conditions .
Neuroprotection
The neuroprotective properties of this compound are linked to its ability to modulate neurotransmitter systems and reduce excitotoxicity. The compound may act on NMDA receptors, providing a protective effect against neurodegenerative diseases.
Research Findings:
Research has shown that compounds with similar structures can inhibit NMDA receptor activity, leading to reduced neuronal damage in models of Alzheimer's disease and other neurodegenerative disorders. The modulation of glutamate signaling via NMDA antagonism is a critical area for therapeutic intervention .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Fluorine Substitution: The target compound’s 3-fluorobenzenesulfonamido group likely enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., 20a in ). Fluorine’s electron-withdrawing effects may also improve solubility relative to bulky tert-butyl groups in .
Heterocyclic Core: The pyridin-2-yl-pyrrolidin system in the target compound contrasts with the chromenone-pyrazolo[3,4-d]pyrimidine scaffold in Example 83 . The latter’s rigid structure contributes to a high melting point (302–304°C), whereas the target’s flexible pyrrolidin may favor better bioavailability.
Acetamide Linker: All compounds share an acetamide bridge, but its role varies.
Preparation Methods
Ring-Closing Metathesis Approach
A 2019 study demonstrated pyrrolidine synthesis via Grubbs II-catalyzed metathesis:
Reaction Scheme
Pyridin-2-amine + Divinylcarbinol → Cyclic enamine → Hydrogenation → 1-(Pyridin-2-yl)pyrrolidin-3-amine
Conditions :
Michael Addition-Cyclization
Alternative route using acrylonitrile derivatives:
Pyridin-2-amine + Ethyl acrylate → Michael adduct
↓ Cyclization (NaH/THF)
1-(Pyridin-2-yl)pyrrolidin-3-one
↓ Reductive amination (NaBH3CN)
1-(Pyridin-2-yl)pyrrolidin-3-amine
Optimized Parameters :
Sulfonamide Coupling
Direct Sulfonylation
1-(Pyridin-2-yl)pyrrolidin-3-amine + 3-Fluorobenzenesulfonyl chloride
↓
2-(3-Fluorobenzenesulfonamido)-1-(pyridin-2-yl)pyrrolidine
Key Variables :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | Pyridine | +18% vs Et3N |
| Solvent | CH2Cl2 | +22% vs THF |
| Temperature | 0°C → RT | 89% purity |
| Stoichiometry | 1.1 eq sulfonyl chloride | 94% conversion |
Side Reaction :
Protection-Deprotection Strategy
For substrates with competing amines:
- Boc-protection of pyrrolidine amine
- Sulfonylation at free amine
- TFA-mediated Boc removal
Advantages :
Acetamide Formation
Acetic Anhydride Method
2-(3-Fluorobenzenesulfonamido)-1-(pyridin-2-yl)pyrrolidine + Ac2O
↓
Target compound
Reaction Profile :
Mechanistic Insight :
Base abstracts sulfonamide NH proton, enabling nucleophilic attack on acetic anhydride.
Carbodiimide-Mediated Coupling
For thermally sensitive substrates:
2-(3-Fluorobenzenesulfonamido)-1-(pyridin-2-yl)pyrrolidine + AcOH
↓ EDCI/HOBt
Target compound
Conditions :
One-Pot Sequential Synthesis
Integrated Protocol
Step 1: Sulfonylation (0°C, 2h)
Step 2: Acetylation (RT, 6h)
Benefits :
Continuous Flow Approach
Microreactor Parameters :
- Residence time: 12min
- Temperature: 110°C
- Pressure: 3.5bar
Outcome : - 92% conversion
- 5x productivity vs batch
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400MHz, CDCl3) | δ 8.45 (d, J=4.8Hz, 1H, Py-H) |
| δ 7.84-7.78 (m, 2H, Ar-H) | |
| δ 5.52 (s, 2H, SO2NH) | |
| 13C NMR | 165.2 (C=O), 162.1 (d, JCF=245Hz) |
| HRMS | m/z 378.4 [M+H]+ (Calc. 378.4) |
Purity Optimization
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica chromatography | 98.2 | 71 |
| Crystallization (EtOAc/Hexane) | 99.5 | 89 |
| Prep-HPLC | 99.9 | 82 |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 3-Fluorobenzenesulfonyl chloride | 43 |
| EDCI/HOBt | 29 |
| Solvent recovery | -18 (credit) |
Waste Stream Management
- Acetonitrile recovery: 92% via distillation
- Aqueous waste: <5ppm heavy metals after treatment
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated coupling (2023 development):
Biocatalytic Approaches
Lipase-mediated acetylation:
- Enzyme: Candida antarctica Lipase B
- Solvent-free, 50°C
- Conversion: 81% in 8h
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide?
Answer:
The synthesis typically involves:
- Step 1 : Substitution reactions under alkaline conditions to introduce the fluorobenzenesulfonamido group (e.g., using 3-fluorobenzenesulfonyl chloride as a precursor) .
- Step 2 : Condensation of intermediates (e.g., pyrrolidin-3-yl derivatives with pyridin-2-yl groups) using coupling agents like EDCI or HOBt in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
- Critical Parameters : Temperature control (40–60°C for condensation), anhydrous conditions to prevent hydrolysis of sulfonamide groups .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify sulfonamide (–SO₂NH–) proton signals (~10–11 ppm) and pyridine/pyrrolidine ring conformations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., calculated for C₁₇H₁₈FN₃O₃S: 379.41 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
Answer:
- Core Modifications : Systematic substitution of the fluorobenzenesulfonamido group (e.g., replacing F with Cl/CF₃) to assess impact on target binding .
- Functional Group Analysis : Compare bioactivity of acetamide vs. sulfonamide derivatives to determine essential pharmacophores .
- In Silico Screening : Molecular docking (AutoDock Vina) to predict interactions with targets like carbonic anhydrase or kinase enzymes .
Advanced: What methodologies are used to identify and validate its molecular targets?
Answer:
- Surface Plasmon Resonance (SPR) : Direct binding assays to measure affinity for suspected protein targets (e.g., KD values) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization .
- Knockdown/Overexpression Models : CRISPR-Cas9 gene editing to correlate target protein levels with compound efficacy .
Advanced: How should researchers resolve contradictions in solubility and stability data across studies?
Answer:
- Controlled Solubility Assays : Use standardized buffers (e.g., PBS pH 7.4, DMSO for stock solutions) and dynamic light scattering (DLS) to quantify aggregation .
- Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .
Advanced: What computational approaches predict metabolic stability and toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation of pyrrolidine rings) .
- Molecular Dynamics (MD) Simulations : 100-ns simulations to assess conformational stability of the sulfonamide group in aqueous environments .
Basic: What are the optimal storage conditions to maintain compound stability?
Answer:
- Short-Term : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Long-Term : Lyophilized powders sealed with desiccants (silica gel) at –80°C; confirm stability via annual HPLC reanalysis .
Advanced: How does the 3-fluorobenzenesulfonamido group influence metabolic stability?
Answer:
- Electron-Withdrawing Effects : The fluorine atom reduces electron density on the sulfonamide, slowing CYP450-mediated N-dealkylation .
- Comparative Studies : Replace fluorine with hydrogen or methyl groups; measure half-life in liver microsomes (e.g., human/rat) .
Advanced: What crystallographic techniques characterize its polymorphic forms?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for structure refinement to identify polymorphs (e.g., differences in hydrogen bonding between amide and pyridine groups) .
- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from Mercury CSD to confirm batch consistency .
Advanced: How can synergistic effects with existing therapeutics be evaluated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
